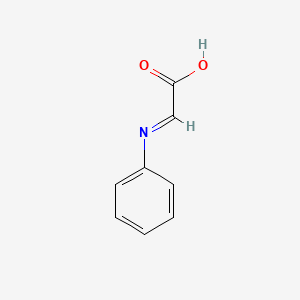

Acetic acid, (phenylimino)-

Übersicht

Beschreibung

“Acetic acid, (phenylimino)-” is a compound with the IUPAC name 2-phenyliminoacetic acid. It is a derivative of acetic acid, which is an important carboxylic acid used in various industrial applications .

Molecular Structure Analysis

The molecular formula of “Acetic acid, (phenylimino)-” is C8H7NO2. The structure of related compounds has been analyzed using techniques such as IR, 1H-NMR, 13C-NMR, and MS-spectral techniques . These techniques can provide detailed information about the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Acetic acid derivatives such as 2-(2-hydroxy phenylimino) acetic acid exhibit significant antibacterial activity. Studies have demonstrated their efficacy in inhibiting the growth of pathogenic bacteria like E. coli and Staphylococcus aureus at certain concentrations, indicating their potential as antibacterial agents (Ewadh et al., 2013).

Chemical Synthesis and Spectroscopic Investigation

2-Phenylimino- and 2-(p-tolylimino)thiazolidin-4-ones have been synthesized using acetic acid derivatives in specific chemical reactions. Spectroscopic studies in the IR and UV regions revealed insights into the structural aspects of these compounds, aiding in the development of new chemical entities (Chizhevskaya et al., 1969).

Fermentation Optimization for Acetic Acid Production

Research in the field of fermentation technology has explored the optimization of conditions for the production of acetic acid using microorganisms like Gluconobacter xylinus. This work is crucial for enhancing the efficiency of industrial processes that utilize acetic acid (Pirahmadi et al., 2012).

Pest Management

The combination of acetic acid and phenylacetaldehyde has shown potential as an effective lure for pest species of moths, contributing to the development of novel pest management strategies (Landolt et al., 2013).

Catalytic Reactions and Computational Chemistry

Acetic acid plays a role in catalytic reactions, such as the formation of N-Phenylphthalimide from Phthalanilic Acid. Computational chemistry studies have helped elucidate the mechanisms of these reactions, providing insights into the role of acetic acid in various chemical processes (Takahashi et al., 2015).

Bio-Oil Reforming for Hydrogen Generation

The reforming of bio-oil derived carboxylic acids, especially acetic acid, is integral to hydrogen generation. This research is significant for the development of sustainable energy sources (Zhang et al., 2018).

Aldose Reductase Inhibitors Development

Acetic acid derivatives have been investigated for their potential as aldose reductase inhibitors, which are important in the context of therapeutic applications, particularly in the treatment of conditions like cataracts in diabetes (Da Settimo et al., 2001).

Antioxidant Synthesis for Plant Growth

Acetic acid derivatives have been used in the synthesis of compounds with antioxidant activity. These compounds are important for plant growth, emphasizing the role of acetic acid derivatives in agricultural science (Abd et al., 2020).

Yeast Fermentation Studies

The impact of acetic acid on the fermentation kinetics of xylose by engineered Saccharomyces cerevisiae strains has been a subject of study. This research is relevant to biofuel production and other industrial fermentation processes (Bellissimi et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-phenyliminoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVDQTDEUPPQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602785 | |

| Record name | (2E)-(Phenylimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139661-71-5 | |

| Record name | (2E)-(Phenylimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

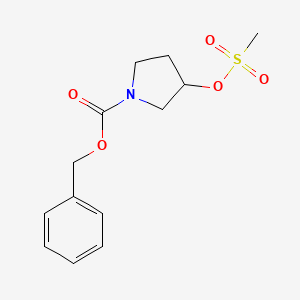

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

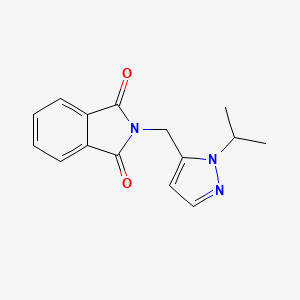

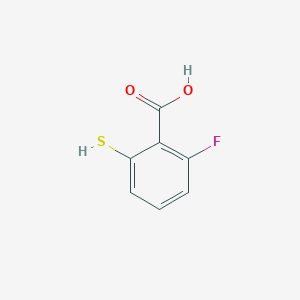

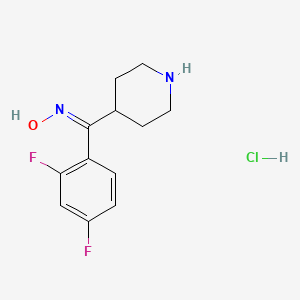

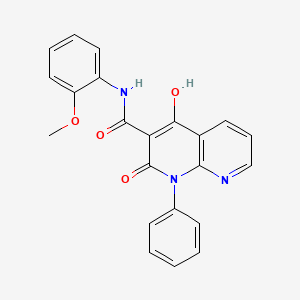

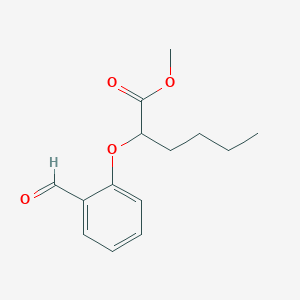

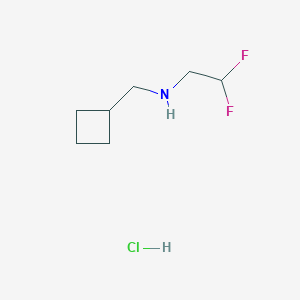

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3047373.png)

![Benzonitrile, 4-[(methylsulfonyl)oxy]-](/img/structure/B3047374.png)

![N-[2-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride](/img/structure/B3047380.png)

![1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione](/img/structure/B3047381.png)